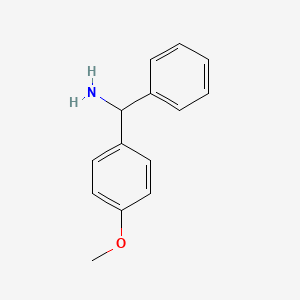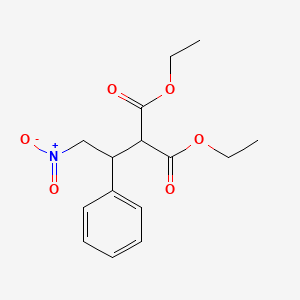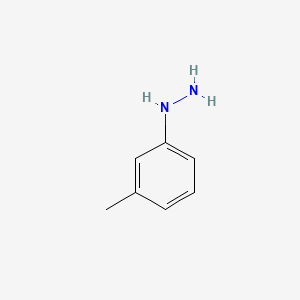
C-(4-Methoxy-phenyl)-C-phenyl-methylamine
Vue d'ensemble
Description
C-(4-Methoxy-phenyl)-C-phenyl-methylamine (CMPPM) is an amine compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments. It will also provide a list of potential future directions for research involving CMPPM.
Applications De Recherche Scientifique
Biological Activity of Pimpinella Species : Pimpinella species, which contain methoxy-phenyl compounds, have a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. These plants are used in traditional medicine and have potential industrial applications, especially in the beverage industry due to their characteristic flavors. The toxic potential of certain compounds within these species, such as estragole, has also been discussed, highlighting the need for safety evaluations in product development (Tepe & Tepe, 2015).
Therapeutic Potential of Acacetin : Acacetin, a di-hydroxy and mono-methoxy flavone, exhibits a broad range of pharmacological potential, including chemopreventive and cytotoxic properties in cancer cell lines, and anti-inflammatory effects. It also shows promise in treating conditions like ischemia, neuroinflammation, and viral infections. The review emphasizes the need for further scientific evidence to validate the efficacy of acacetin in disease models associated with inflammation and cancer (Singh et al., 2020).
Pharmacological Properties of Osthole : Osthole, a natural product containing a methoxy group, demonstrates multiple pharmacological actions such as neuroprotective, osteogenic, and cardiovascular protective activities. Its uptake and utilization in the body are efficient, and its mechanisms of action are related to the modulation of cyclic nucleotide levels, showcasing its potential as a multitarget alternative medicine (Zhang et al., 2015).
Propriétés
IUPAC Name |
(4-methoxyphenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDBCXKVTJDKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967100 | |
| Record name | 1-(4-Methoxyphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(4-Methoxy-phenyl)-C-phenyl-methylamine | |
CAS RN |
2538-34-3, 5267-46-9 | |
| Record name | 2538-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Dibenzo[a,l]pentacene](/img/structure/B1362538.png)





